

Fenofibrate-13C6: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fenofibrate-13C6	
Cat. No.:	B15557610	Get Quote

This technical guide provides a comprehensive overview of the essential data and methodologies presented in a Certificate of Analysis (CoA) for **Fenofibrate-13C6**, an isotopically labeled internal standard crucial for quantitative bioanalytical studies. The information is tailored for researchers, scientists, and drug development professionals who rely on the quality and characterization of such reference materials.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for **Fenofibrate-13C6**. This data confirms the identity, purity, and quality of the reference standard.

Table 1: General Information and Physical Properties



Parameter	Specification
Chemical Name	Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate-1,2,3,4,5,6-13C6
Molecular Formula	C14 ¹³ C6H21ClO4
Molecular Weight	366.83 g/mol
CAS Number	Not available (for labeled compound)
Appearance	White to off-white solid
Solubility	Soluble in DMSO (36 mg/mL)[1]

Table 2: Purity and Identity

Test	Method	Result
Chemical Purity (HPLC)	HPLC-UV	≥99.0%
Isotopic Purity (Mass Spec)	LC-MS	≥99% ¹³C incorporation
Identity (¹H NMR)	¹ H NMR	Consistent with structure
Identity (Mass Spec)	LC-MS	Consistent with structure[2]

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are essential for understanding how the quality of the **Fenofibrate-13C6** reference standard is assessed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of the **Fenofibrate-13C6** reference standard by separating it from any potential impurities.

• Instrumentation: A standard HPLC system equipped with a UV detector.



- Column: A reversed-phase C18 column (e.g., Acquity® BEH C18) is commonly used.
- Mobile Phase: A mixture of methanol and water (e.g., 65:35, v/v) is often employed.[3]
- Flow Rate: An isocratic flow rate of 0.3 mL/min is typical.[3]
- Detection: UV detection at a wavelength of 284 nm or 286 nm.[3][4]
- Sample Preparation: The sample is dissolved in the mobile phase to a known concentration.
- Analysis: The sample is injected into the HPLC system, and the peak area of Fenofibrate 13C6 is compared to the total peak area of all components to calculate the purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity

LC-MS is a powerful technique used to confirm the molecular weight and isotopic enrichment of **Fenofibrate-13C6**.

- Instrumentation: A liquid chromatograph coupled to a mass spectrometer.
- Chromatography: The HPLC conditions are similar to those described for purity determination to ensure the analyte is separated from potential interferences before entering the mass spectrometer.
- Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
- Mass Analysis: The mass spectrometer is set to scan for the expected mass-to-charge ratio
 (m/z) of the protonated molecular ion of Fenofibrate-13C6.
- Analysis: The resulting mass spectrum is analyzed to confirm the presence of the correct molecular ion and to determine the percentage of the ¹³C6-labeled species relative to any unlabeled or partially labeled species.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation







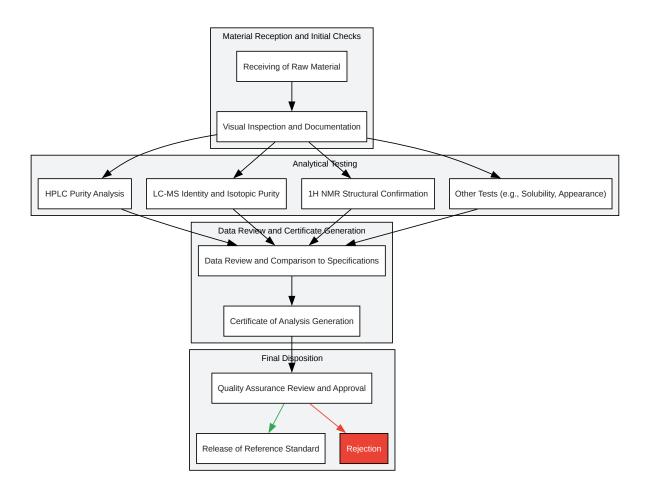
¹H NMR spectroscopy is used to confirm the chemical structure of **Fenofibrate-13C6** by analyzing the magnetic properties of its hydrogen nuclei.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[5]
- Solvent: A deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), is used to dissolve the sample.
- Analysis: The resulting spectrum, which shows the chemical shifts, integration, and coupling
 patterns of the protons, is compared to the expected spectrum for the Fenofibrate structure
 to confirm its identity. The absence of significant unexpected signals also provides an
 indication of purity.

Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control (QC) testing of a chemical reference standard like **Fenofibrate-13C6**. This process ensures that the material meets the required specifications before it is released for use. Pharmaceutical secondary standards are often used in quality control to provide a cost-effective alternative to preparing inhouse working standards.[6] These standards are critical for various analytical applications, including pharma release testing and method development.[6] The quality and purity of reference standards are critical for obtaining scientifically valid results.[7]





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Figure 1: Quality Control Workflow for a Chemical Reference Standard.



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- To cite this document: BenchChem. [Fenofibrate-13C6: A Technical Guide to its Certificate of Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557610#fenofibrate-13c6-certificate-of-analysis]

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